Methyl 3-(dibenzoylamino)pyrazine-2-carboxylate
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Overview
Description
Methyl 3-(dibenzoylamino)pyrazine-2-carboxylate is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Preparation Methods
The synthesis of Methyl 3-(dibenzoylamino)pyrazine-2-carboxylate typically involves the reaction of methyl 3-amino-2-pyrazinecarboxylate with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with another equivalent of benzoyl chloride to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 3-(dibenzoylamino)pyrazine-2-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 3-(dibenzoylamino)pyrazine-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3-(dibenzoylamino)pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins essential for the survival and proliferation of microorganisms, leading to their death or growth inhibition . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Methyl 3-(dibenzoylamino)pyrazine-2-carboxylate can be compared with other similar compounds, such as:
Methyl 3-amino-2-pyrazinecarboxylate: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
N-substituted 3-aminopyrazine-2-carboxamides: These compounds exhibit similar biological activities, including antimicrobial and antifungal properties.
Pyrrolopyrazine derivatives: These compounds also contain a pyrazine ring and exhibit a wide range of biological activities, making them useful in drug discovery and development.
This compound stands out due to its unique combination of chemical properties and biological activities, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
94579-07-4 |
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Molecular Formula |
C20H15N3O4 |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
methyl 3-(dibenzoylamino)pyrazine-2-carboxylate |
InChI |
InChI=1S/C20H15N3O4/c1-27-20(26)16-17(22-13-12-21-16)23(18(24)14-8-4-2-5-9-14)19(25)15-10-6-3-7-11-15/h2-13H,1H3 |
InChI Key |
FHDVTJILBMDOQE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=CN=C1N(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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